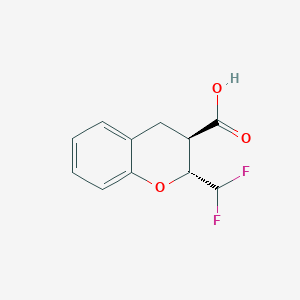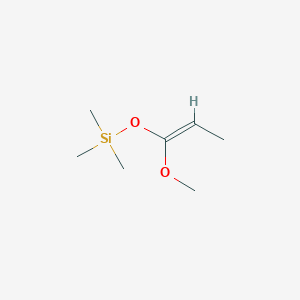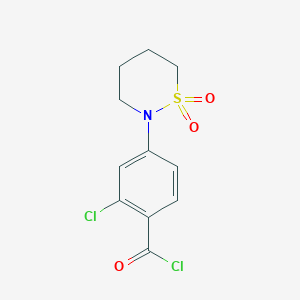![molecular formula C15H16N2O3 B2776926 2-[4-(Benzyloxy)phenoxy]acetohydrazide CAS No. 380336-87-8](/img/structure/B2776926.png)
2-[4-(Benzyloxy)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Benzyloxy)phenoxy]acetohydrazide, also known as BOPAH, is a chemical compound with a varied range of potential applications in scientific research and industry. It has a molecular weight of 272.3 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of N,N-dimethyl-formamide at 55℃ for 1.5h . Another method involves a multi-step reaction with 2 steps: 1) thionyl chloride / dichloromethane / 1 h / 20 °C 2) hydrazine hydrate / ethanol / Reflux .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C15H16N2O3/c16-17-15 (18)11-20-14-8-6-13 (7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2, (H,17,18) .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) are widely utilized across various industries to retard oxidative reactions and enhance product shelf life. Their presence has been detected in diverse environmental matrices, raising concerns over their potential toxicity and environmental impact. Research suggests that some SPAs may induce hepatic toxicity, possess endocrine-disrupting effects, or exhibit carcinogenic properties, highlighting the need for novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Phenoxy Herbicides and Environmental Impacts
Studies on 2,4-D and other phenoxy herbicides have focused on their sorption to soil, organic matter, and minerals, revealing their high solubility in water and low soil absorption. This mobility allows for easy transport to surface and groundwater, posing risks to aquatic ecosystems. Soil organic matter and iron oxides are identified as significant sorbents for phenoxy herbicides, with ongoing research into their environmental behavior and degradation pathways (Werner, Garratt, & Pigott, 2012).
Phenolic Compounds: Biological and Pharmacological Importance
Phenolic compounds, encompassing a wide range of bioactivities, are crucial in the development of functional foods and nutraceuticals. Their antioxidant, anti-inflammatory, and anti-cancer properties have been extensively documented, with particular emphasis on their role in combating chronic diseases and promoting health. The exploration of these compounds continues to yield valuable insights into their therapeutic potential and industrial applications, underscoring their significance in both scientific research and healthcare (Rasouli, Farzaei, & Khodarahmi, 2017).
Mecanismo De Acción
The mechanism of action for 2-[4-(Benzyloxy)phenoxy]acetohydrazide is not specified in the search results. This could be due to the compound’s varied potential applications in scientific research and industry.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-phenylmethoxyphenoxy)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c16-17-15(18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVMGQSRFORFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2776846.png)

![5-((4-Bromophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2776851.png)
![1,2,4-Triazin-5(4H)-one, 3-[[(3,4-dichlorophenyl)methyl]thio]-6-methyl-](/img/structure/B2776852.png)
![2-[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2776854.png)

![2-(3,4-dimethoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2776859.png)
![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone oxalate](/img/structure/B2776861.png)

![N'-[(Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2776863.png)
![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)
![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)